An In-depth Technical Guide to N-Boc-trans-4-amino-L-proline Methyl Ester
An In-depth Technical Guide to N-Boc-trans-4-amino-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a well-established synthetic route from a readily available precursor, and its applications in the development of novel therapeutics.
Core Properties and Data
N-Boc-trans-4-amino-L-proline methyl ester is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the carboxylic acid position. The key functional group for further derivatization is the primary amine at the 4-position of the proline ring, which is in the trans configuration relative to the ester group. This specific stereochemistry and the presence of versatile functional groups make it an attractive scaffold for creating conformationally constrained peptides and peptidomimetics.
| Property | Value | Reference |
| Molecular Weight | 244.29 g/mol (free base) | |
| 280.75 g/mol (hydrochloride salt) | [1] | |
| Molecular Formula | C₁₁H₂₀N₂O₄ | |
| CAS Number | 121148-00-3 (free base) | [2][3] |
| 334999-32-5 (hydrochloride salt) | [1] | |
| IUPAC Name | 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Insoluble in water. | [2] |
Synthetic Protocol
The synthesis of N-Boc-trans-4-amino-L-proline methyl ester is typically achieved through a multi-step sequence starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester. This pathway involves the conversion of the hydroxyl group to an amino group via an azido intermediate, which ensures the desired trans stereochemistry through a stereospecific inversion.
Step 1: Activation of the Hydroxyl Group (Mesylation)
The hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester is first converted into a good leaving group, typically a mesylate.
Experimental Protocol:
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Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.
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Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.[4]
Step 2: Nucleophilic Substitution with Azide
The mesylate is then displaced by an azide ion in an Sₙ2 reaction, which proceeds with inversion of stereochemistry to yield the cis-azido derivative.
Experimental Protocol:
-
Dissolve the crude Boc-(2S,4R)-4-mesyloxyproline methyl ester from the previous step in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-cis-4-azidoproline methyl ester.[4]
Step 3: Reduction of the Azido Group
The final step is the reduction of the azido group to the primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean approach.
Experimental Protocol:
-
Dissolve the purified Boc-L-cis-4-azidoproline methyl ester in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-trans-4-amino-L-proline methyl ester. The product can be further purified by column chromatography if necessary.[5]
Synthetic Workflow Diagram
Caption: Synthetic pathway for N-Boc-trans-4-amino-L-proline methyl ester.
Applications in Drug Development and Research
N-Boc-trans-4-amino-L-proline methyl ester serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its constrained cyclic structure is particularly useful for designing peptidomimetics with improved metabolic stability and receptor binding affinity.
-
Peptidomimetics: The primary amine allows for the incorporation of this scaffold into peptide sequences, where it can induce specific turns and conformations, crucial for mimicking or disrupting protein-protein interactions.
-
Novel Amino Acid Analogs: The amino group can be further functionalized to create a diverse library of unnatural amino acids for incorporation into peptides and other small molecules.
-
Scaffold for Small Molecule Synthesis: The proline ring provides a rigid framework for the synthesis of complex small molecules with defined three-dimensional structures. For instance, it is used in the synthesis of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe), which are potent chemoattractants for neutrophils.[6][7]
As research in proline-based therapeutics continues to expand, the demand for versatile building blocks like N-Boc-trans-4-amino-L-proline methyl ester is expected to grow, making it a key component in the toolbox of medicinal chemists.
References
- 1. trans-4-Amino-N-Boc-L-proline methyl ester hydrochloride, 97% 1 g | Buy Online [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. N-Boc-trans-4-amino-L-proline methyl ester | 121148-00-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder [tsaminoacid.com]
- 7. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
